molecular formula H24Mo3N6O12 B1664926 Azane;molybdenum;tetracosahydrate CAS No. 12027-67-7

Azane;molybdenum;tetracosahydrate

Cat. No. B1664926
CAS RN: 12027-67-7
M. Wt: 1206.2 g/mol
InChI Key: MYRXLIFJBQXYGL-UHFFFAOYSA-T
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Azane;molybdenum;tetracosahydrate, also known as Hexaammonium heptamolybdate, is a compound with the molecular formula H24Mo3N6O12 .


Physical And Chemical Properties Analysis

Molybdenum, a component of Azane;molybdenum;tetracosahydrate, is a lustrous silver-white solid with typically metallic properties . It retains its luster almost indefinitely in air. On prolonged heating in air below 600°C, it becomes covered with its trioxide; at 600°C the oxide sublimes and rapid oxidation occurs .

Scientific Research Applications

  • Molybdenum Speciation in Hydrothermal Solutions : Molybdenum(VI) is a primary form of Mo in hydrothermal fluids up to magmatic hydrothermal conditions. Research has shown that molybdenum speciation is dominated by tetrahedral molybdate species in basic to near-neutral solutions, with little interaction between MoO4 2− and chloride. This has implications for understanding Mo behavior in natural hydrothermal fluid systems (Borg et al., 2012).

  • Molybdenum-Catalyzed Chemical Reactions : Molybdenum hexacarbonyl (Mo(CO)6) has been used as an efficient catalyst for the chemoselective reduction of the amide functionality in α,β-unsaturated compounds. This highlights the role of molybdenum compounds in facilitating specific chemical reactions (Volkov et al., 2014).

  • Molybdenum Disulfide in Electronics and Catalysis : Molybdenum disulfide (MoS2) is a transition metal dichalcogenide with significant scientific and industrial importance due to its direct band gap and layer-dependent band structure. It has potential applications in flexible electronics, energy storage, harvesting, and electrochemical catalysis (Li & Zhu, 2015).

  • Molybdenum Behavior in Nuclear Materials : Understanding the chemical state of molybdenum in UO2, a common nuclear fuel, is crucial. Studies indicate that molybdenum in UO2 is associated with various metallic elements and can exist in multiple oxidation states, influencing the behavior of nuclear materials (Martin et al., 2004).

  • Molybdenum in Lubricant Additives : Soluble Mo-S compounds are used as lubricant additives to reduce friction and wear, increase load-carrying capacity, and act as antioxidants. The chemical properties of these compounds, such as tetrathiomolybdates and complexes of molybdenum with various ligands, are crucial for their effectiveness (Mitchell, 1984).

Future Directions

While specific future directions for Azane;molybdenum;tetracosahydrate are not mentioned in the available sources, there is significant interest in the use of ammonia, a component of the compound, as a safe and low emission alternative to traditional shipping fuels . This suggests potential future applications in the field of sustainable energy.

properties

IUPAC Name

azane;molybdenum;tetracosahydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/7Mo.6H3N.24H2O/h;;;;;;;6*1H3;24*1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGAVSDVURUSLQK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

N.N.N.N.N.N.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.[Mo].[Mo].[Mo].[Mo].[Mo].[Mo].[Mo]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

H66Mo7N6O24
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1206.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Azane;molybdenum;tetracosahydrate

Synthesis routes and methods I

Procedure details

4H2O (AHM) was dissolved in 15 g of fresh deionized water. 25 g of the activated carbon was impregnated with this solution to incipient wetness. It was left at room temperature with occasional stirring for 2 hours. It was then heated slowly at 0.3° C./min to 115° C. in a temperature programmable forced air circulation oven, was left at that temperature for 24 hours, and then cooled slowly to room temperature in about 3 hours time. The resulting material is referred to as catalyst C1. The Mo in catalyst C1 exists probably as partially decomposed ammonium molybdate. If all the AHM would have decomposed to Mo trioxide, it would contain 16.2% by weight molybdenum trioxide, the balance being carbon support.
[Compound]
Name
Mo
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
Mo trioxide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
15 g
Type
solvent
Reaction Step Five
[Compound]
Name
catalyst C1
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Six
[Compound]
Name
catalyst C1
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Seven

Synthesis routes and methods II

Procedure details

About 100 parts of impure molybdenum trioxide are slurried in about 40 parts of water and enough reagent grade ammonium hydroxide to completely dissolve the molybdenum trioxide. The resulting solution is filtered to remove the hydroxides of iron. About 16 parts of nicotine are added to the filtered solution and the pH is adjusted to about 2.0 with hydrochloric acid. The resulting white precipitate of nicotine-molybdenum is filtered off and washed with about 1000 parts of hot water. The nicotine-molybdenum precipitate is again dissolved in ammonium hydroxide, reslurried, and the pH of the nicotine-treated solution is adjusted to about 2.0 with hydrochloric acid to reprecipitate the nicotine-molybdenum compound which is then filtered off and washed with about 1000 parts of hot water. The resulting nicotine-molybdenum precipitate is again dissolved in ammonium hydroxide. The nicotine phase comes to the top of the reaction vessel and is separated for reuse. The molybdenum containing phase is then evaporated to dryness to produce ammonium paramolybdate crystals. The ammonium paramolybdate is reduced to molybdenum powder.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Synthesis routes and methods III

Procedure details

A first aqueous solution of ammonium heptamolybdate was prepared by dissolving 83.3 g of (NH4)6Mo7O24.4H2O in 380 ml H2O at ambient temperature; a second aqueous solution of nitrates by mixing at the ambient temperature the following three solutions:
Quantity
83.3 g
Type
reactant
Reaction Step One
Name
Quantity
380 mL
Type
solvent
Reaction Step One
[Compound]
Name
nitrates
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods IV

Procedure details

A γ-alumina obtained as 1/16 inch extrudates from Criterion Catalyst Company L.P., Michigan City, Ind. was used. First, an ammonium heptamolybdate solution was prepared by dissolving (NH4)6 Mo7O24 ·4H2O in concentrated H3PO4 and water so that the ammonium molybdate concentration was 9.855 weight %, the H3PO4 concentration was 12.681 weight %, and water made up the rest. Then, 10 g of the alumina was impregnated at 25 ° C. with 5.32 g of the ammonium heptamolybdate solution to form a mixture. The mixture was then calcined in air at 538° C. for 6 hours to produce 10.18 g of a molybdenum oxide- and phosphorus oxide-impregnated alumina containing 2.807 weight % molybdenum and 2.096 weight % phosphorus (control catalyst).
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
(NH4)6 Mo7O24 ·4H2O
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Quantity
5.32 g
Type
reactant
Reaction Step Five

Synthesis routes and methods V

Procedure details

A solution of ammonium paramolybdate was prepared by dissolving 120 gm of (NH4)6Mo7O24. 4H2O in 250 ml of concentrated ammonium hydroxide. The resulting solution was diluted subsequently with distilled water to make 500 ml of solution. A 1-ml portion of the solution contained the equivalent of 0.20 gm of MoO3. An 11-ml portion of the above-prepared solution was diluted to 250 ml with distilled water and the resultant aqueous solution was added to 219 gm (500 cc) of the 14-to-20-mesh alumina. This amount of solution just wetted all of the alumina. The impregnated alumina was then calcined in static air at a temperature of 1,000° F. for a period of 11/2 hours. The finished catalyst, hereinafter identified as Catalyst A, was found to have a surface area of 198 m2 /gm and to contain 1.22 wt.% MoO3, based upon the total catalyst weight.
Quantity
120 g
Type
reactant
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One
[Compound]
Name
solution
Quantity
500 mL
Type
reactant
Reaction Step Two
[Compound]
Name
MoO3
Quantity
0.2 g
Type
reactant
Reaction Step Three
[Compound]
Name
11
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Azane;molybdenum;tetracosahydrate
Reactant of Route 2
Azane;molybdenum;tetracosahydrate
Reactant of Route 3
Azane;molybdenum;tetracosahydrate
Reactant of Route 4
Azane;molybdenum;tetracosahydrate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.